molecular formula C12H12N2 B1344180 [4-(Pyridin-4-yl)phenyl]methanamine CAS No. 486437-10-9

[4-(Pyridin-4-yl)phenyl]methanamine

Cat. No.: B1344180
CAS No.: 486437-10-9
M. Wt: 184.24 g/mol
InChI Key: ILJYDQMZEQMUBB-UHFFFAOYSA-N
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Description

[4-(Pyridin-4-yl)phenyl]methanamine: is an organic compound with the molecular formula C₁₂H₁₂N₂ . It is a heterocyclic aromatic amine, featuring a pyridine ring attached to a phenyl ring, which is further connected to a methanamine group.

Safety and Hazards

“[4-(Pyridin-4-yl)phenyl]methanamine” is classified under the GHS07 hazard class. It has several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “[4-(Pyridin-4-yl)phenyl]methanamine” are not mentioned, related compounds have been studied for their potential applications. For instance, a hydrogen-bonded organic framework constructed from tris(4-(pyridin-4-yl)phenyl)amine exhibited efficient turn-on fluorescence sensing of phenylethylamine in water .

Biochemical Analysis

Biochemical Properties

[4-(Pyridin-4-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This interaction involves binding to specific proteins and facilitating their degradation, which can be useful in studying protein functions and developing therapeutic strategies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of target proteins within cells, thereby altering cellular signaling pathways and gene expression patterns . This can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to act as a linker in PROTACs highlights its role in facilitating the formation of ternary complexes that target proteins for degradation . This mechanism involves the binding of this compound to both the target protein and an E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as targeted protein degradation without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and the levels of metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are critical for its effectiveness in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is important for understanding how the compound exerts its effects at the subcellular level and for optimizing its use in research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

  • [4-(Pyridin-3-yl)phenyl]methanamine
  • [4-(Pyridin-2-yl)phenyl]methanamine
  • [4-(Pyridin-4-yl)benzylamine]

Comparison:

Properties

IUPAC Name

(4-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYDQMZEQMUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625419
Record name 1-[4-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486437-10-9
Record name 1-[4-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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